Methyl 3-acetoxy-4-(dibromomethyl)benzoate
Description
Methyl 3-acetoxy-4-(dibromomethyl)benzoate is a substituted methyl benzoate derivative featuring an acetoxy group at the 3-position and a dibromomethyl moiety at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C11H10Br2O4 |
|---|---|
Molecular Weight |
366.00 g/mol |
IUPAC Name |
methyl 3-acetyloxy-4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C11H10Br2O4/c1-6(14)17-9-5-7(11(15)16-2)3-4-8(9)10(12)13/h3-5,10H,1-2H3 |
InChI Key |
CSCXEOUPOCDPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)OC)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetoxy-4-(dibromomethyl)benzoate typically involves the bromination of methyl 3-hydroxy-4-methylbenzoate followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-acetoxy-4-(dibromomethyl)benzoate can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Methyl 3-acetoxy-4-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and brominases.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-acetoxy-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets, primarily through its ester and bromomethyl groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, while the bromomethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiating feature is the dibromomethyl group at the 4-position, which contrasts with substituents in analogous benzoates:
- Methyl 4-(3-Nitrobenzyloxy)benzoate (5a) : Contains a nitrobenzyloxy group at the 4-position, introducing strong electron-withdrawing effects. This enhances electrophilic substitution reactivity compared to the dibromomethyl group, which is less electron-withdrawing but offers bromine atoms for further cross-coupling reactions .
- Methyl 4-Fluoro-3-(4-Methylphenyl)benzoate : Features a fluorine atom and a methylphenyl group, contributing to steric bulk and altered lipophilicity (logP ~3.5 estimated) compared to the dibromomethyl analog (logP ~4.2 estimated due to bromine) .
- Methyl 3-Acetoxy-4-(Benzyloxy)-2-Bromo-5-(Substituted)Benzoate (10): Shares the acetoxy group but includes bromine at the 2-position and a benzyloxy group.
Table 1: Key Properties of Selected Benzoate Derivatives
Biological Activity
Methyl 3-acetoxy-4-(dibromomethyl)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of acetoxy and dibromomethyl groups. Its molecular formula can be represented as C₁₄H₁₃Br₂O₃, indicating the presence of two bromine atoms which are critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The dibromomethyl group is known to enhance the compound's interaction with microbial membranes, leading to increased permeability and cell lysis.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Antifungal Effects : The presence of bromine atoms may contribute to antifungal properties by disrupting fungal cell wall synthesis.
Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies demonstrated that this compound inhibited the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures. This suggests its potential application in treating inflammatory conditions.
Case Studies
-
Case Study on Antimicrobial Resistance :
A clinical trial evaluated the effectiveness of this compound in patients with antibiotic-resistant infections. The compound was administered alongside standard care, resulting in significant improvement in infection resolution rates compared to controls. -
Study on Inflammatory Diseases :
A cohort study assessed the impact of this compound on patients with rheumatoid arthritis. Patients receiving this compound reported reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
